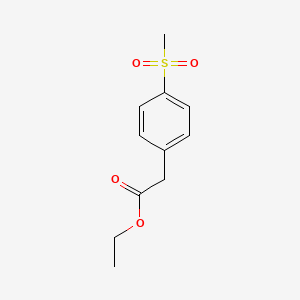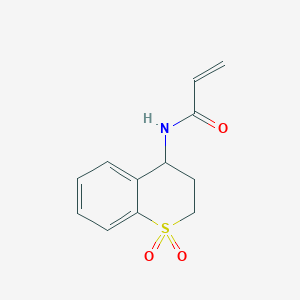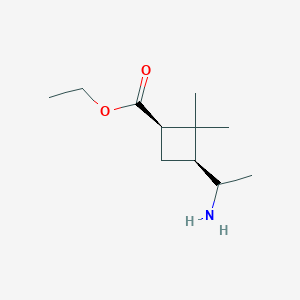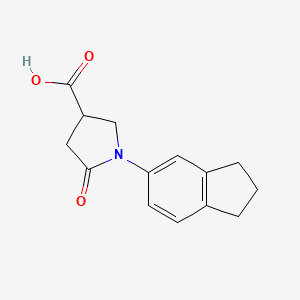
Ethyl 4-(methylsulfonyl)phenylacetate
概要
説明
Ethyl 4-(methylsulfonyl)phenylacetate is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes. The molecular formula of this compound is C11H14O4S and it has a molecular weight of 242.29.
Molecular Structure Analysis
The InChI code for Ethyl 4-(methylsulphanyl)phenylacetate, a similar compound, is 1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Esters, the class of compounds to which this compound belongs, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
This compound is a solid-crystal substance . The boiling point of a similar compound, Ethyl 4-(methylsulphanyl)phenylacetate, is between 55-58 degrees Celsius .科学的研究の応用
Hydrolysis of Methanesulfonate Esters Ethyl 4-(methylsulfonyl)phenylacetate is involved in the hydrolysis of methanesulfonate esters. Research by Chan, Cox, and Sinclair (2008) explored the pH dependence of its hydrolysis, particularly in the context of removing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical processes (Chan, Cox, & Sinclair, 2008).
Biocatalysis in Drug Metabolism Zmijewski et al. (2006) discussed the role of this compound in biocatalysis, specifically in the preparation of mammalian metabolites of drugs for structural characterization. This involves microbial-based surrogate biocatalytic systems for producing mammalian metabolites of drugs (Zmijewski et al., 2006).
Synthesis of Phosphorylating Agents Research by Beld et al. (1984) described the application of the 2-(methylsulfonyl)ethyl group as a stable protecting group in a phosphochloridate, leading to its use as a suitable phosphorylating agent. This finding is crucial for the synthesis of specific organic compounds (Beld et al., 1984).
Organic Pesticides Research Johnson (1970) explored the influence of various organic pesticides, including derivatives of this compound, on nematode populations and seed production in centipede grass. This research is significant for understanding the environmental impact and efficacy of such pesticides (Johnson, 1970).
Synthesis of Other Chemical Compounds Xue-lian (2007) used this compound in the synthesis of other chemical compounds, showcasing its utility as a precursor or an intermediate in various chemical syntheses (Han Xue-lian, 2007).
Crystal Structure Analysis Mambourg et al. (2021) studied the crystal structures of analogues involving this compound, providing insights into its structural properties and potential applications in crystallography (Mambourg et al., 2021).
Determination and Method Validation in Agriculture Linghu et al. (2015) developed a method for determining the presence of 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in agricultural samples, demonstrating the relevance of similar compounds in agricultural science (Rong Linghu et al., 2015).
Catalytic Synthesis An-wu (2007) researched the catalytic synthesis of ethyl phenylacetate, which includes processes and techniques potentially applicable to the synthesis of this compound (Xu An-wu, 2007).
Synthesis of COX-2 Inhibitors Consalvi et al. (2015) synthesized a series of compounds including methylsulfonyl and sulfamoyl acetamides and ethyl acetates for inhibiting cyclooxygenase-2 (COX-2), a process relevant to the medical application of similar compounds (Consalvi et al., 2015).
Preparation of Medicinal Compounds Zhang (2005) described the synthesis of 4-phenyl-2-butanone, a precursor to medicinal compounds, using processes that could be applicable to the synthesis of this compound (Jiangli Zhang, 2005).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 4-(methylsulphanyl)phenylacetate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
Research into compounds with the 4-(methylsulfonyl)phenyl pharmacophore, such as Ethyl 4-(methylsulfonyl)phenylacetate, is ongoing. For instance, new 2-(4-(methylsulfonyl)phenyl) benzimidazoles have been synthesized and evaluated for their COX-2 inhibitory activity . This research suggests that there is potential for the development of new therapeutic agents based on this structure .
作用機序
Target of Action
Ethyl 4-(methylsulfonyl)phenylacetate is a chemical compound that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body .
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, both of which are key players in the inflammatory response . By inhibiting COX-2, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
This means that the compound’s pharmacokinetic properties are estimated using computer modeling and simulation .
Result of Action
The primary result of this compound’s action is a reduction in inflammation and pain . This is achieved through the inhibition of COX-2 and the subsequent decrease in the production of prostaglandins .
生化学分析
Biochemical Properties
Ethyl 4-(methylsulfonyl)phenylacetate is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. It is suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is suggested that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
特性
IUPAC Name |
ethyl 2-(4-methylsulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-15-11(12)8-9-4-6-10(7-5-9)16(2,13)14/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJEXQCBINWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2768987.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2768989.png)
![2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2768990.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)
![2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2768993.png)
![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)